2,4-Dichloro-5-(hydroxymethyl)phenol
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Overview
Description
2,4-Dichloro-5-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6Cl2O2. It is a derivative of phenol, where two chlorine atoms are substituted at the 2nd and 4th positions, and a hydroxymethyl group is substituted at the 5th position. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,4-dichlorophenol with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5th position .
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-5-(hydroxymethyl)phenol can be achieved through a continuous process involving the chlorination of phenol followed by a controlled reaction with formaldehyde. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dichloro-5-(carboxymethyl)phenol.
Reduction: 5-(hydroxymethyl)phenol.
Substitution: 2,4-Dichloro-5-(aminoethyl)phenol.
Scientific Research Applications
2,4-Dichloro-5-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in antimicrobial formulations.
Industry: Used as a preservative in various products, including cosmetics and personal care items
Mechanism of Action
The antimicrobial activity of 2,4-Dichloro-5-(hydroxymethyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the presence of the hydroxymethyl group, which enhances the compound’s ability to penetrate the cell membrane .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the hydroxymethyl group, making it less effective as an antimicrobial agent.
2,4,5-Trichlorophenol: Contains an additional chlorine atom, which can enhance its antimicrobial properties but also increases its toxicity.
5-(Hydroxymethyl)phenol: Lacks the chlorine atoms, making it less effective as a disinfectant.
Uniqueness
2,4-Dichloro-5-(hydroxymethyl)phenol is unique due to the presence of both chlorine atoms and the hydroxymethyl group. This combination enhances its antimicrobial properties while maintaining a relatively low toxicity compared to other chlorinated phenols .
Properties
IUPAC Name |
2,4-dichloro-5-(hydroxymethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,10-11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPMYQHSQJUIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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